molecular formula C24H34O7 B15594507 Trichokaurin

Trichokaurin

Cat. No.: B15594507
M. Wt: 434.5 g/mol
InChI Key: GLBRPJYMFLHADY-LDLGACKHSA-N
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Description

Trichokaurin is a useful research compound. Its molecular formula is C24H34O7 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(1S,2S,5S,7R,8S,9R,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate

InChI

InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23-,24-/m0/s1

InChI Key

GLBRPJYMFLHADY-LDLGACKHSA-N

Origin of Product

United States

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Extraction of Trichokaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichokaurin, an ent-kaurane diterpenoid, is a natural product found in plants of the Isodon genus (Lamiaceae family). Diterpenoids from Isodon species have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, antibacterial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the extraction of this compound, with a focus on ultrasound-assisted extraction (UAE) as a modern and efficient alternative to traditional methods.

Biological Activities of this compound and Related Diterpenoids

Ent-kaurane diterpenoids isolated from Isodon species have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] While specific studies on this compound are limited, related compounds from the same genus have shown promising anti-hepatocarcinoma potential.[1] The anticancer effects of similar natural compounds are often attributed to their ability to induce apoptosis and disrupt key signaling pathways involved in cancer cell proliferation and survival.[4][5]

Table 1: Summary of Biological Activities of Diterpenoids from Isodon Species

Compound ClassBiological ActivityCell Lines/ModelReference
ent-Kaurane DiterpenoidsCytotoxicityHepG2, Huh7[1]
ent-Kaurane DiterpenoidsCytotoxicityVarious cancer cell lines[3]
Laxiflorin C (seco-ent-kaurane)Weak CytotoxicityNot specified[3]

Extraction Methodologies

Traditional Extraction Protocol: Maceration and Partitioning

Traditional methods for isolating diterpenoids from Isodon species typically involve solvent extraction followed by extensive chromatographic purification.

Experimental Protocol:

  • Plant Material Preparation:

    • Air-dry the aerial parts of the selected Isodon species at room temperature.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with 80% ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 3 x 7 days).[1]

    • Alternatively, perform reflux extraction with 80% EtOH three times.[1]

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[1]

    • The diterpenoids are typically enriched in the ethyl acetate fraction.

  • Purification:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-ethyl acetate.[1]

    • Further purify the resulting fractions using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Diagram 1: Traditional Extraction Workflow

TraditionalExtraction Plant Dried & Powdered Isodon Plant Material Extraction Maceration/Reflux with 80% EtOH Plant->Extraction Concentration Concentration of Extract Extraction->Concentration Partitioning Solvent Partitioning (PE, EtOAc) Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Purification Further Purification (Sephadex, HPLC) ColumnChromatography->Purification This compound Pure This compound Purification->this compound

Caption: Workflow for the traditional extraction and isolation of this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction offers a more efficient and environmentally friendly approach to extracting bioactive compounds from plant materials. The following protocol is a general guideline for the UAE of this compound, based on successful extraction of other terpenoids.[6][7][8][9][10] Optimization of these parameters is recommended for specific Isodon species and equipment.

Experimental Protocol:

  • Plant Material Preparation:

    • Prepare the dried and powdered Isodon plant material as described in the traditional protocol.

  • Ultrasound-Assisted Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) in an extraction vessel.

    • Add the extraction solvent. Based on general protocols for terpenoids, ethanol or methanol (B129727) at concentrations of 70-80% are effective.[8]

    • Set the desired extraction parameters on the ultrasonic bath or probe system. Key parameters to optimize include:

      • Solvent to Solid Ratio: A typical starting point is 15:1 to 30:1 mL/g.[10]

      • Ultrasonic Power: This will depend on the equipment used. A range of 150-400 W can be explored.[8]

      • Extraction Time: UAE significantly reduces extraction time. Start with durations of 15-45 minutes.[6][8]

      • Temperature: Maintain a controlled temperature, for instance, between 40-60°C, to prevent degradation of thermolabile compounds.[6]

    • Perform the extraction for the set duration.

  • Post-Extraction Processing:

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude UAE extract.

    • Proceed with solvent partitioning and purification as described in the traditional protocol to isolate this compound.

Diagram 2: Ultrasound-Assisted Extraction Workflow

UAE_Workflow Plant Dried & Powdered Isodon Plant Material UAE Ultrasound-Assisted Extraction Plant->UAE Filtration Filtration UAE->Filtration Concentration Concentration Filtration->Concentration Purification Partitioning & Purification Concentration->Purification This compound Pure This compound Purification->this compound

Caption: General workflow for the ultrasound-assisted extraction of this compound.

Table 2: Comparison of Extraction Parameters for Terpenoids using UAE

ParameterRange/ValuePlant Source (Compound)Reference
Solvent 75% EthanolBergenia emeiensis (Triterpenes)[8]
Lactic acid & glucose-based NADESSweet Basil (Phenolics & Terpenoids)[6]
70% MethanolIris tectorum (Isoflavones)[10]
Solvent to Solid Ratio (mL/g) 25:1Bergenia emeiensis (Triterpenes)[8]
80:1Sweet Basil (Phenolics & Terpenoids)[6]
15:1Iris tectorum (Isoflavones)[10]
Ultrasonic Power (W) 210 WBergenia emeiensis (Triterpenes)[8]
300 WSweet Basil (Phenolics & Terpenoids)[6]
150 WIris tectorum (Isoflavones)[10]
Extraction Time (min) 40 minBergenia emeiensis (Triterpenes)[8]
15 minSweet Basil (Phenolics & Terpenoids)[6]
45 minIris tectorum (Isoflavones)[10]
Temperature (°C) 45°CBergenia emeiensis (Triterpenes)[8]
50°CSweet Basil (Phenolics & Terpenoids)[6]
45°CIris tectorum (Isoflavones)[10]

Potential Signaling Pathways for Biological Activity

The anticancer activity of many natural products, including terpenoids, is often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence pathways such as mTOR, which is crucial for cell growth and proliferation.[11][12] The anti-inflammatory effects of natural compounds are often linked to the inhibition of pathways like NF-κB and STAT3.[13][14]

Diagram 3: Potential Anticancer Signaling Pathways

SignalingPathways This compound This compound mTOR mTOR Pathway This compound->mTOR NFkB NF-κB Pathway This compound->NFkB STAT3 STAT3 Pathway This compound->STAT3 Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion

Ultrasound-assisted extraction presents a promising, efficient, and green alternative to conventional methods for the extraction of this compound from Isodon species. The protocols provided herein offer a solid foundation for researchers to develop and optimize their extraction processes. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential in drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.